

An In-depth Technical Guide to (4-Phenoxyphenyl)methanol: Chemical Properties and Structure

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Compound of Interest

Compound Name: (4-Phenoxyphenyl)methanol

Cat. No.: B189083

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Abstract

(4-Phenoxyphenyl)methanol, also known as 4-phenoxybenzyl alcohol, is an aromatic ether and primary alcohol with significant applications as a key intermediate in the synthesis of pharmaceuticals and other advanced organic materials. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectral data, a representative synthesis protocol, and an exploration of the known biological activities of structurally related compounds, offering insights for its potential applications in drug discovery and development.

Chemical Structure and Identification

(4-Phenoxyphenyl)methanol possesses a molecular structure characterized by a benzyl alcohol core where the phenyl ring is substituted at the para-position with a phenoxy group.

Systematic IUPAC Name: **(4-Phenoxyphenyl)methanol**

Chemical Structure:

Caption: 2D structure of **(4-Phenoxyphenyl)methanol**.

Table 1: Compound Identification

Identifier	Value
CAS Number	2215-78-3 [1]
Molecular Formula	C ₁₃ H ₁₂ O ₂ [1]
SMILES	C1=CC=C(C=C1)OC2=CC=C(C=C2)CO [1]
InChI	InChI=1S/C13H12O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,14H,10H2 [1]
InChIKey	FEOMFFKZOZMBKD-UHFFFAOYSA-N [1]

Physicochemical Properties

A summary of the key physicochemical properties of **(4-Phenoxyphenyl)methanol** is presented in Table 2. The compound exists as a solid at room temperature.

Table 2: Physicochemical Data for **(4-Phenoxyphenyl)methanol**

Property	Value	Reference
Molecular Weight	200.23 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	54.5-56 °C	
Boiling Point	333.2 ± 25.0 °C at 760 mmHg	
Solubility	No information available	[2]
pKa	14.36 ± 0.10 (Predicted)	

Spectral Data Analysis

Detailed spectral data is crucial for the unambiguous identification and characterization of **(4-Phenoxyphenyl)methanol**.

¹H NMR Spectroscopy

The proton NMR spectrum of **(4-Phenoxyphenyl)methanol** is expected to show distinct signals for the aromatic protons of the two phenyl rings, the benzylic methylene protons, and the hydroxyl proton. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum is expected to show signals for the twelve aromatic carbons and one aliphatic carbon of the methylene group.

Infrared (IR) Spectroscopy

The IR spectrum of **(4-Phenoxyphenyl)methanol** is characterized by key absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Description
3400-3200	O-H	Strong, broad peak due to the hydroxyl group
3100-3000	C-H (aromatic)	Stretching vibrations of aromatic C-H bonds
2900	C-H (aliphatic)	Stretching vibrations of the methylene C-H bonds
1610, 1500	C=C (aromatic)	Sharp peaks consistent with aromatic carbon-carbon double bonds
1240	C-O (ether)	Asymmetric stretching of the aryl ether linkage
1050	C-O (alcohol)	Stretching of the primary alcohol C-O bond

Note: The IR data is based on typical values for similar compounds and may vary.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of **(4-Phenoxyphenyl)methanol** shows a prominent molecular ion peak.

Table 4: Major Peaks in the Mass Spectrum of **(4-Phenoxyphenyl)methanol**

m/z	Relative Intensity (%)	Putative Fragment
200	99.99	[M] ⁺ (Molecular Ion)
77	62.82	[C ₆ H ₅] ⁺ (Phenyl cation)
51	33.83	[C ₄ H ₃] ⁺
79	32.99	[C ₆ H ₇] ⁺
107	29.86	[C ₇ H ₇ O] ⁺

Experimental Protocols

Synthesis of **(4-Phenoxyphenyl)methanol** via Reduction of **4-Phenoxybenzaldehyde**

This protocol describes a general method for the reduction of an aldehyde to a primary alcohol using sodium borohydride. This method is adaptable for the synthesis of **(4-Phenoxyphenyl)methanol** from 4-phenoxybenzaldehyde.



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Caption: Workflow for the synthesis of **(4-Phenoxyphenyl)methanol**.

Materials:

- 4-Phenoxybenzaldehyde
- Absolute Ethanol
- Sodium borohydride (NaBH_4)
- 10% Hydrochloric acid (HCl)
- 5% Hydrochloric acid (HCl)
- Diethyl ether
- Saturated aqueous solution of sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve 4-phenoxybenzaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
- To this solution, add sodium borohydride (0.74 eq) portion-wise with stirring.
- Stir the reaction mixture at room temperature for 24 hours.
- After 24 hours, carefully add 10% hydrochloric acid to the reaction mixture to quench the excess sodium borohydride.
- Remove the solvent under reduced pressure.
- Dissolve the resulting residue in a mixture of diethyl ether and 5% hydrochloric acid.
- Separate the organic phase and wash it successively with 5% hydrochloric acid (2x) and brine (2x).

- Dry the organic phase over anhydrous magnesium sulfate.
- Filter the solution and evaporate the solvent under reduced pressure to yield **(4-Phenoxyphenyl)methanol**.^[2]

Biological Activity and Drug Development Potential

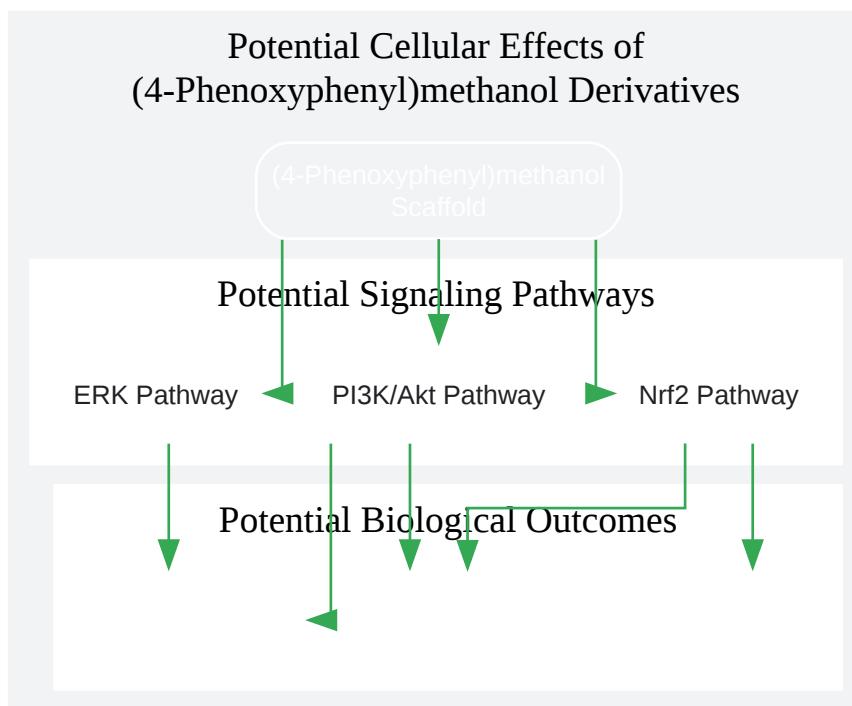
While specific studies on the biological activity of **(4-Phenoxyphenyl)methanol** are limited, the phenoxybenzyl alcohol scaffold is present in a number of biologically active molecules. Research on closely related compounds provides valuable insights into its potential pharmacological relevance.

Insights from Structurally Related Compounds

- 4-Hydroxybenzyl Alcohol (4-HBA): This compound, a major constituent of the medicinal plant *Gastrodia elata*, has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.^{[3][4]} Mechanistic studies have shown that 4-HBA can suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in macrophages.^[3] It also exerts neuroprotective effects by up-regulating the transcription factor Nrf2 and subsequent antioxidant genes like HO-1 through the PI3K/Akt signaling pathway.^[5] Furthermore, 4-HBA has been shown to activate ERK and Akt signaling pathways.^[4]
- 3-Phenoxybenzyl Alcohol: This isomer is a metabolite of several pyrethroid insecticides.^[6] Some in vitro studies have suggested potential endocrine activity, though this has not been consistently observed in mammalian systems.^{[6][7]}

Potential Signaling Pathway Interactions

Based on the activities of its structural analogs, it is plausible that **(4-Phenoxyphenyl)methanol** or its derivatives could interact with key signaling pathways relevant to drug development.



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Caption: Potential signaling pathways modulated by **(4-Phenoxyphenyl)methanol** derivatives.

The structural similarity to compounds known to modulate pathways such as PI3K/Akt, ERK, and Nrf2 suggests that derivatives of **(4-Phenoxyphenyl)methanol** could be explored for therapeutic potential in areas like neurodegenerative diseases and inflammatory conditions. The phenoxybenzyl moiety serves as a valuable pharmacophore that can be further modified to optimize activity and selectivity towards specific biological targets.

Conclusion

(4-Phenoxyphenyl)methanol is a well-characterized compound with established physicochemical properties and spectral data. Its role as a synthetic intermediate is of significant interest to the pharmaceutical and materials science industries. While direct biological data on **(4-Phenoxyphenyl)methanol** is not extensively available, the known activities of its structural analogs suggest that this chemical scaffold holds promise for the development of novel therapeutic agents. Further investigation into the biological effects and signaling pathway modulation of **(4-Phenoxyphenyl)methanol** and its derivatives is warranted to fully elucidate its potential in drug discovery.

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